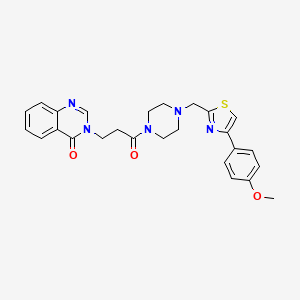

3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-[3-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O3S/c1-34-20-8-6-19(7-9-20)23-17-35-24(28-23)16-29-12-14-30(15-13-29)25(32)10-11-31-18-27-22-5-3-2-4-21(22)26(31)33/h2-9,17-18H,10-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXREMDMWYDOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CCN4C=NC5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the thiazole and piperazine moieties. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve high purity and yield in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Wissenschaftliche Forschungsanwendungen

3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.

Medicine: It is investigated for its anti-inflammatory properties and potential use in treating various diseases.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Wirkmechanismus

The mechanism of action of 3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. Additionally, it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with similar quinazolinone derivatives:

Piperazinylhexanylthioquinazolin-4(3H)-one (Compound 267)

- Structure : Features a hexanylthio linker and phenylpiperazine substituent .

- Activity : Acts as a Chk1 kinase inhibitor, likely due to the phenylpiperazine group enhancing allosteric binding.

- Key Difference : The target compound replaces the hexanylthio group with a 3-oxopropyl chain and introduces a thiazole ring. This substitution may alter solubility and kinase selectivity .

Piperazinylmethylquinazolin-4(3H)-ones (Compounds 113–115)

- Structure : Adamantyl or cyclohexyl groups attached via piperazinylmethyl linkers .

- Activity : Exhibits COX-1/COX-2 inhibition (IC₅₀: 0.8–2.1 μM) and antimicrobial effects (MIC: 8–32 μg/mL). The adamantyl group enhances lipophilicity, aiding membrane penetration .

4-[4-[4-(4-Methoxyphenyl)-piperazin-1-yl]-phenyl]-triazol-3-one

- Structure : Triazolone core with a 4-methoxyphenyl-piperazine moiety .

- Activity: Not specified, but piperazine derivatives often target serotonin or dopamine receptors.

Research Findings and Implications

- Kinase Inhibition Potential: The piperazine-thiazole motif in the target compound mirrors allosteric kinase inhibitors like Compound 267 but with improved steric compatibility due to the smaller 3-oxopropyl linker .

- Anti-inflammatory Profile : Unlike Compounds 113–115, the methoxyphenyl group may mitigate gastrointestinal toxicity while maintaining COX affinity .

- Antimicrobial Limitations : The absence of adamantyl/cyclohexyl groups suggests weaker antimicrobial activity compared to Compounds 113–115 .

Biologische Aktivität

The compound 3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one , hereafter referred to as Compound A , is a complex heterocyclic molecule that combines features of quinazolinones and thiazoles. This article reviews its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by a quinazolinone core fused with a thiazole ring and a piperazine moiety. Its structural complexity allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

1. Anticancer Activity

Quinazolinone derivatives, including Compound A, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies show that quinazolinones can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Table 1: Cytotoxic Effects of Quinazolinone Derivatives

2. Antibacterial and Antifungal Activity

Compound A's thiazole component contributes to its antibacterial and antifungal activities. Thiazole derivatives have shown efficacy against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) for similar compounds have been reported to be in the low micromolar range.

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

The biological activity of Compound A can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Cell Cycle Arrest : Quinazolinones can induce cell cycle arrest at various phases, effectively halting the proliferation of cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Case Study 1: Anticancer Efficacy

A study involving a series of quinazolinone-thiazole hybrids demonstrated that compounds similar to Compound A exhibited potent cytotoxicity against prostate cancer cells (PC3). The most active derivative showed an IC50 value of 10 µM, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another investigation, a derivative structurally related to Compound A was tested against Staphylococcus aureus and exhibited an MIC of 1.95 µg/mL, showcasing its effectiveness as an antimicrobial agent . This study highlights the potential for these compounds in treating infections caused by resistant bacterial strains.

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can purity be ensured?

Methodological Answer:

- Multi-step synthesis : Begin with coupling a 4-(4-methoxyphenyl)thiazole precursor with a piperazine derivative via reductive amination or alkylation. Follow with conjugation to a quinazolinone core using a propionyl linker. Reaction conditions (e.g., EDCl/HOBt for amide bond formation) should be optimized to minimize side products .

- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization from ethanol/water mixtures.

- Purity validation : Confirm via HPLC (≥95% purity) and HRMS (e.g., [M+H]+ calculated: C₂₉H₃₀N₅O₃S, observed: 552.2012) .

Q. How is the structural confirmation of this compound achieved?

Methodological Answer:

- 1H/13C NMR : Key signals include the methoxy proton (δ ~3.8 ppm), thiazole protons (δ 7.2–7.5 ppm), and quinazolinone carbonyl (δ ~165 ppm) .

- HRMS : Compare theoretical and experimental molecular weights (e.g., Δ < 2 ppm) .

- Elemental analysis : Validate C, H, N percentages (e.g., C: 63.14%, H: 5.47%, N: 12.68%) .

Q. What physicochemical properties are critical for experimental design?

Methodological Answer:

| Property | Method | Typical Value |

|---|---|---|

| Solubility | Shake-flask (DMSO/EtOH) | >10 mg/mL in DMSO |

| LogP | HPLC retention time | ~3.2 (moderate lipophilicity) |

| Melting Point | DSC | 160–165°C (decomposition) |

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Molecular docking : Use PDB structures (e.g., 3LD6 for fungal 14α-demethylase) to predict binding modes. Optimize force fields (AMBER/CHARMM) for ligand-protein interactions .

- Enzyme assays : Measure IC₅₀ against target enzymes (e.g., kinase inhibition assays with ATP-competitive protocols) .

- SAR studies : Compare analogs with varying substituents (e.g., methoxy vs. ethoxy groups) to identify critical pharmacophores .

Q. How should contradictory data (e.g., variable bioactivity) be analyzed?

Methodological Answer:

- Source identification : Check reaction yields (e.g., 51–53% in similar syntheses ) and purity (HPLC-MS for byproducts).

- Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., Western blot for protein modulation) .

- Statistical analysis : Use ANOVA to compare batch-to-batch variability or biological replicates .

Q. What strategies optimize synthetic routes for scalability and reproducibility?

Methodological Answer:

- DOE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. Ni), solvents (toluene vs. acetonitrile), and temperatures to maximize yield .

- Green chemistry metrics : Calculate E-factor (waste per product mass) and atom economy for sustainability .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap) .

- MD simulations : Run 100-ns trajectories (GROMACS) to assess stability in lipid bilayers or protein binding pockets .

- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from analogs .

Q. What are the key considerations for designing analogs with improved pharmacokinetics?

Methodological Answer:

- Bioisosteric replacement : Substitute the thiazole ring with triazoles (e.g., from ) to enhance solubility .

- Prodrug strategies : Introduce ester groups at the quinazolinone carbonyl for enhanced oral bioavailability .

- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., piperazine N-oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.